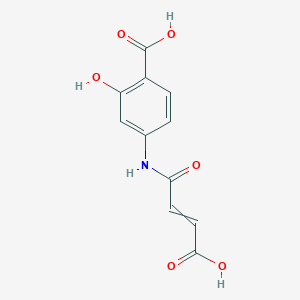

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid

説明

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxy group at position 2 and a 3-carboxyprop-2-enamido substituent at position 3. Its molecular formula is C₁₁H₁₁NO₆·H₂O (monohydrate form), with a planar structure stabilized by intramolecular O—H⋯O hydrogen bonds forming an S(6) ring motif. The crystal structure reveals a three-dimensional network via intermolecular hydrogen bonds involving the carboxylic acid groups and water molecules .

特性

分子式 |

C11H9NO6 |

|---|---|

分子量 |

251.19 g/mol |

IUPAC名 |

4-(3-carboxyprop-2-enoylamino)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C11H9NO6/c13-8-5-6(1-2-7(8)11(17)18)12-9(14)3-4-10(15)16/h1-5,13H,(H,12,14)(H,15,16)(H,17,18) |

InChIキー |

ZTKZRWROSKMXNU-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)O)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

4-(3-カルボキシプロプ-2-エナミド)-2-ヒドロキシ安息香酸の合成は、通常、2-ヒドロキシ安息香酸と適切なカルボン酸誘導体を特定の条件下で反応させることにより行われます。一般的な方法の1つは、エナミド結合の形成を促進するためにカップリング試薬を使用する方法です。反応条件には、多くの場合、ジメチルホルムアミド(DMF)などの溶媒とトリエチルアミンなどの塩基が含まれており、反応を促進します。

工業的生産方法

この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。

化学反応の分析

科学研究の応用

4-(3-カルボキシプロプ-2-エナミド)-2-ヒドロキシ安息香酸は、次のようないくつかの科学研究の応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害における潜在的な役割と、生化学的アッセイにおけるリガンドとしての可能性について調査されています。

医学: 抗炎症作用や抗酸化作用など、その潜在的な治療効果について調査されています。

工業: 特殊化学品や材料の開発に使用されています。

科学的研究の応用

Biological Applications

-

Antimicrobial Activity

- Recent studies have indicated that derivatives of hydroxybenzoic acids exhibit antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, a study showed that it was effective against Mycobacterium avium and M. intracellulare, outperforming standard antibiotics like ciprofloxacin and isoniazid .

-

Antioxidant Properties

- The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

-

Anti-inflammatory Effects

- In vitro studies have highlighted the anti-inflammatory potential of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid. It modulates inflammatory pathways, making it a candidate for therapeutic applications in conditions like arthritis and other inflammatory diseases.

Pharmaceutical Applications

-

Drug Formulation

- The compound's ability to enhance the solubility of poorly soluble drugs makes it valuable in pharmaceutical formulations. Its incorporation into drug delivery systems can improve bioavailability and therapeutic efficacy.

- Enzyme Inhibition

Environmental Applications

- Pollution Degradation

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial Activity | Against M. avium and M. intracellulare | Significant inhibition compared to standard drugs |

| Antioxidant Properties | Scavenging free radicals | Effective in reducing oxidative stress |

| Anti-inflammatory Effects | Modulating inflammatory pathways | Potential therapeutic applications |

| Drug Formulation | Enhancing solubility of drugs | Improved bioavailability observed |

| Enzyme Inhibition | Acetylcholinesterase inhibition | Relevant for Alzheimer’s treatment |

| Pollution Degradation | Degrading phenolic pollutants | Effective in advanced oxidation processes |

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative study involving 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid demonstrated its superior activity against resistant strains of bacteria compared to conventional antibiotics. The study utilized minimum inhibitory concentration (MIC) assays to quantify effectiveness.

- Case Study on Environmental Impact : A laboratory experiment assessed the degradation of phenolic pollutants using advanced oxidation techniques with 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid as a catalyst. Results indicated a significant reduction in pollutant levels within a defined timeframe, showcasing its potential application in environmental remediation.

作用機序

類似の化合物との比較

類似の化合物

4-(3-カルボキシプロプ-2-エナミド)メチル安息香酸: 構造は似ていますが、ヒドロキシ基の代わりにメチル基を持っています。

4-(3-カルボキシプロプ-2-エナミド)安息香酸: 4-(3-カルボキシプロプ-2-エナミド)-2-ヒドロキシ安息香酸にあるヒドロキシ基がありません。

独自性

4-(3-カルボキシプロプ-2-エナミド)-2-ヒドロキシ安息香酸は、ヒドロキシ基とエナミド基の両方があるため、独自の化学的性質と反応性があります。

類似化合物との比較

Table 1: Key Structural Analogues and Their Features

Key Observations :

Key Insights :

- The antimicrobial efficacy of indolinylideneamino derivatives contrasts with the neuroprotective roles of benzylamino compounds , highlighting substituent-dependent bioactivity.

- The absence of direct activity data for 4-(3-carboxyprop-2-enamido)-2-hydroxybenzoic acid necessitates extrapolation from structurally related KAT-2 inhibitors (e.g., compound 76 in ), which share carboxylate groups critical for enzyme binding .

Physicochemical Properties

Table 3: Physical and Chemical Comparisons

Analysis :

- The hydrate form of the target compound enhances solubility compared to non-hydrated analogues .

生物活性

4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid, also known as a derivative of hydroxybenzoic acid, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. The focus of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula for 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid is . Its structure comprises a hydroxy group, a carboxyprop-2-enamido group, and a benzoic acid moiety, which collectively influence its biological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of hydroxybenzoic acid derivatives, including 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid. The compound exhibits significant activity against various pathogenic microorganisms:

| Microorganism | Activity Level |

|---|---|

| Bacillus subtilis | Strong |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Antioxidant Properties

The antioxidant capacity of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid has been highlighted in several investigations. It is believed to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity and Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, studies on MDA-MB-231 and MCF-7 cell lines demonstrated that derivatives of hydroxybenzoic acids could induce apoptosis in cancer cells . The IC50 values for these activities suggest that the compound has potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid have been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation . This activity may be beneficial in treating chronic inflammatory conditions.

Neuroprotective Effects

Recent studies have suggested that compounds similar to 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid possess neuroprotective properties. These compounds can enhance the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, which are vital for mitigating oxidative damage in neuronal tissues .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers examined the antimicrobial efficacy of 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid against various strains of bacteria and fungi. The results indicated that the compound exhibited a significant inhibitory effect on Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value lower than that of traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

In another study focusing on its anticancer potential, 4-(3-Carboxyprop-2-enamido)-2-hydroxybenzoic acid was tested against human cancer cell lines. The results showed that the compound induced apoptosis in MCF-7 cells with an IC50 value indicating a promising therapeutic index for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。